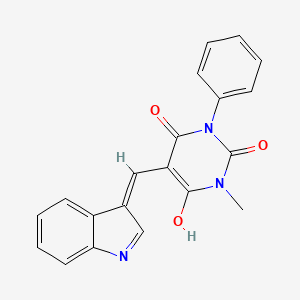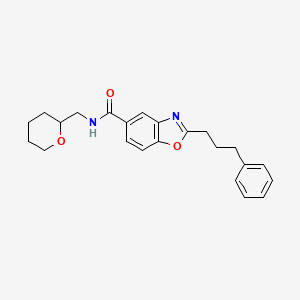
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Indolylmaleimide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of indolocarbazoles and is known to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiangiogenic properties. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the suppression of tumor growth and angiogenesis. 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, thereby reducing inflammation.
Mécanisme D'action
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide acts as a potent inhibitor of PKC activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various cellular pathways. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to inhibit the activity of other kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and suppression of angiogenesis. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. However, one of the limitations of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can exhibit off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PKC inhibitors based on the structure of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide in various diseases, such as cancer, inflammation, and angiogenesis. Finally, the development of more effective drug delivery systems for 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide could improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can be synthesized through various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with indole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of trifluoroacetic acid and acetic anhydride.
Propriétés
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-22-18(24)16(11-13-12-21-17-10-6-5-9-15(13)17)19(25)23(20(22)26)14-7-3-2-4-8-14/h2-12,24H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVCJMPJZKMPI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
methanone](/img/structure/B5972244.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)
![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)